molecular formula C9H7BrN4O3S2 B3037381 4-bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide CAS No. 477872-07-4

4-bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B3037381
CAS No.: 477872-07-4
M. Wt: 363.2 g/mol
InChI Key: HNJCTAHINQFHAO-UHFFFAOYSA-N
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Description

“4-bromo-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide” is a chemical compound with the molecular formula C9H7BrN4O3S2 . It has a molecular weight of 363.21 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C9H7BrN4O3S2. It includes a bromobenzene moiety, a thiadiazole ring, and a sulfonyl hydrazide group . The exact spatial arrangement of these groups would be determined by a variety of factors, including the specific synthesis process and the presence of any chiral centers.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and stability are not provided in the search results .

Scientific Research Applications

Photodynamic Therapy Applications

4-bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide derivatives have been found to have applications in photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives, which include similar structural components, demonstrated significant potential in PDT for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds containing 1,3,4-thiadiazole units, which are structurally related to this compound. These compounds are synthesized using various techniques and are analyzed using spectroscopic methods for potential applications in different fields (Azeez & Hamad, 2017).

Sensor Applications

A novel compound closely related to this compound was synthesized and used as a sensor for chromium ion detection. This highlights the potential use of such compounds in environmental monitoring and detection applications (Hussain et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm .

Properties

IUPAC Name

N'-(4-bromophenyl)sulfonylthiadiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O3S2/c10-6-1-3-7(4-2-6)19(16,17)14-12-9(15)8-5-18-13-11-8/h1-5,14H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCTAHINQFHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=CSN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147131
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-bromophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477872-07-4
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-bromophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477872-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-bromophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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